

physical appearance of 8-hydroxyquinoline-5-sulfonic acid hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-hydroxyquinoline-5-sulfonic Acid
Hydrate

Cat. No.: B036071

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **8-Hydroxyquinoline-5-sulfonic Acid Hydrate**

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **8-hydroxyquinoline-5-sulfonic acid hydrate**, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

8-Hydroxyquinoline-5-sulfonic acid hydrate is a versatile chemical compound used in various scientific applications, including as a chelating agent for the determination of trace metal ions.^{[1][2]} Its molecular structure consists of a quinoline ring substituted with hydroxyl and sulfonic acid groups.^[1]

Physical Appearance

The compound typically presents as a crystalline powder.^[1] The color is variously described as white, off-white, yellow, pale yellow, light yellow, cream, or yellow-to-green.^{[1][2][3][4][5][6]} It can also be found in the form of crystals or lumps.^{[5][6]} The material is noted to be an odorless solid.^{[1][6]}

Solubility and Stability

8-Hydroxyquinoline-5-sulfonic acid hydrate is very soluble in water, forming a clear solution.

[1][7] It is slightly soluble in organic solvents.[1] The compound is stable under normal temperatures and pressures.[1] For storage, it should be kept at room temperature and protected from moisture.[4]

Quantitative Data Summary

The key physicochemical properties of 8-hydroxyquinoline-5-sulfonic acid and its hydrate forms are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO ₄ S (anhydrous) C ₉ H ₇ NO ₄ S·H ₂ O (monohydrate) C ₉ H ₇ NO ₄ S·xH ₂ O (hydrate)	[2][4][8]
Molecular Weight	225.22 g/mol (anhydrous) basis) 243.24 g/mol (monohydrate)	[2][4][8][9]
Melting Point	>300 °C, 310 - 314 °C[2], 316- 317 °C (1.5 hydrate)[3], 322 °C[9]	[2][3][9]
pKa (at 25°C)	pK1: 4.092 (+1), pK2: 8.776 (0)	[1]
Water Solubility	Very soluble	[1][7]
Assay / Purity	≥97%[4], ≥97.5% (dry wt. basis)[5], ≥98% (HPLC)[2]	[2][4][5]
Water Content (Hydrate)	> 3.8%[4], ≤14% (Karl Fischer) [5]	[4][5]
CAS Number	84-88-8 (anhydrous)[1][8], 207386-92-3 (hydrate)[4][5], 283158-18-9 (monohydrate)[2]	[1][2][4][5][8]

Experimental Protocols

Detailed methodologies for the purification and analysis of **8-hydroxyquinoline-5-sulfonic acid hydrate** are critical for ensuring experimental reproducibility and accuracy.

Purification by Recrystallization

A common method for purifying the compound is through recrystallization.[\[3\]](#)

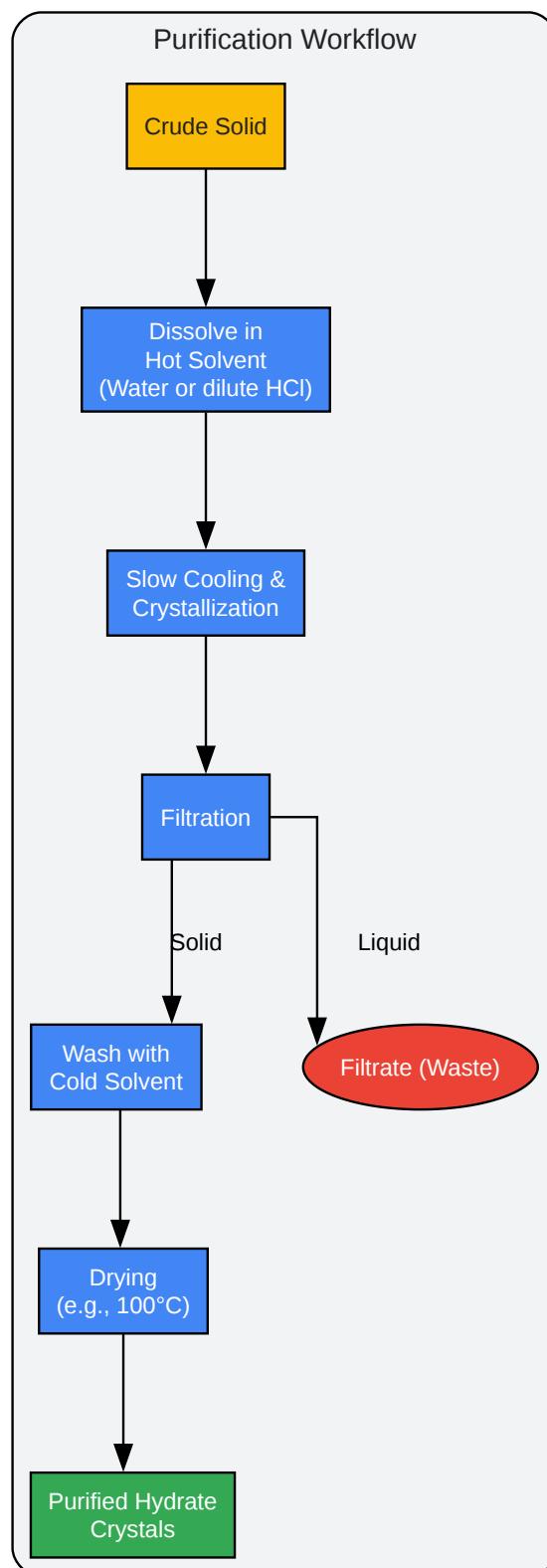
- Objective: To purify crude 8-hydroxyquinoline-5-sulfonic acid.
- Materials: Crude 8-hydroxyquinoline-5-sulfonic acid, deionized water or dilute hydrochloric acid (approx. 2% by weight).
- Procedure:
 - Dissolve the crude acid in a minimum amount of hot deionized water or dilute HCl.
 - Allow the solution to cool slowly to room temperature to promote the formation of crystals.
 - For further precipitation, the solution can be placed overnight.[\[1\]](#)
 - Collect the crystals by filtration.
 - Wash the collected crystals with a small amount of cold solvent (water or dilute HCl).
 - Dry the purified crystals. A drying temperature of 100°C has been noted to yield the final product.[\[1\]](#) The resulting crystals from water are often the 1.5 hydrate form.[\[3\]](#)

Assay by Aqueous Acid-Base Titration

The purity of the compound can be determined on a dry weight basis using acid-base titration.

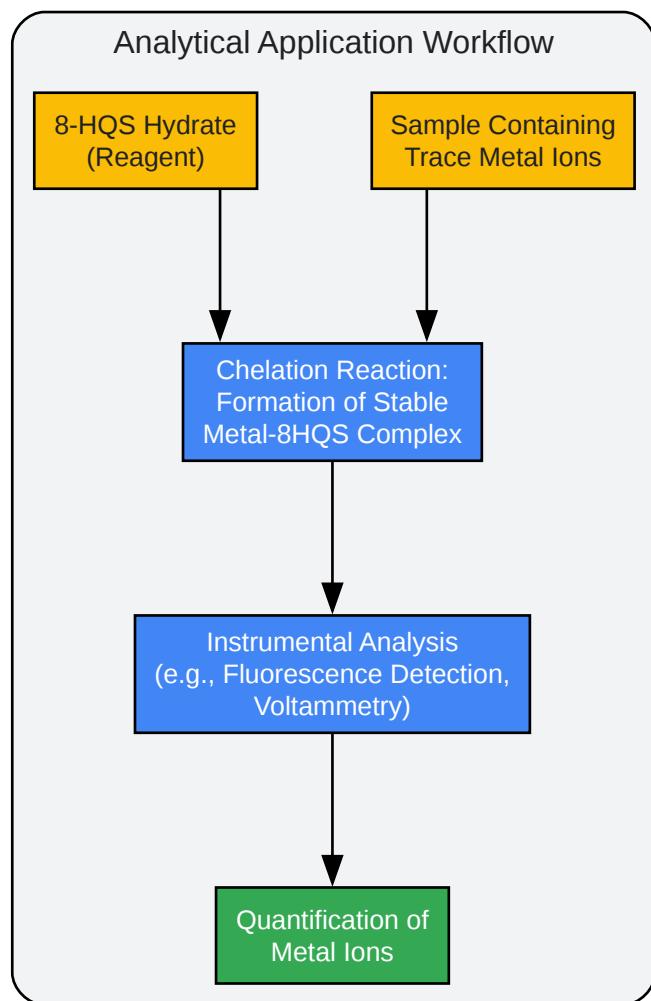
- Objective: To quantify the percentage of 8-hydroxyquinoline-5-sulfonic acid in a sample.
- Principle: The sulfonic acid group is strongly acidic and can be titrated with a standardized strong base (e.g., NaOH).
- Procedure (General Outline):
 - Accurately weigh a sample of the dried compound.

- Dissolve the sample in a suitable amount of deionized water.
- Add a few drops of an appropriate pH indicator.
- Titrate the solution with a standardized solution of sodium hydroxide until the endpoint is reached.
- Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.


Water Content by Karl Fischer Titration

This is a standard method for determining the water content in the hydrate form.[\[5\]](#)

- Objective: To quantify the amount of water in **8-hydroxyquinoline-5-sulfonic acid hydrate**.
- Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically.
- Procedure (General Outline):
 - A specialized Karl Fischer titrator is used.
 - A known mass of the hydrate sample is introduced into the titration cell containing the Karl Fischer reagent.
 - The reagent is added until all the water from the sample has been consumed.
 - The instrument calculates the water content, typically expressed as a percentage.[\[5\]](#)


Visualization of Workflows

Diagrams are provided to illustrate key processes involving the compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **8-hydroxyquinoline-5-sulfonic acid hydrate**.

[Click to download full resolution via product page](#)

Caption: Use of 8-HQS as a chelating agent for metal ion analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]

- 3. 8-Hydroxyquinoline-5-sulfonic acid | 84-88-8 [chemicalbook.com]
- 4. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]
- 5. 8-Hydroxyquinoline-5-sulfonic acid hydrate, 98% 500 g | Request for Quote [thermofisher.com]
- 6. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]
- 9. 8-Hydroxyquinoline-5-sulfonic acid monohydrate CAS 283158-18-9 | 814436 [merckmillipore.com]
- To cite this document: BenchChem. [physical appearance of 8-hydroxyquinoline-5-sulfonic acid hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036071#physical-appearance-of-8-hydroxyquinoline-5-sulfonic-acid-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

